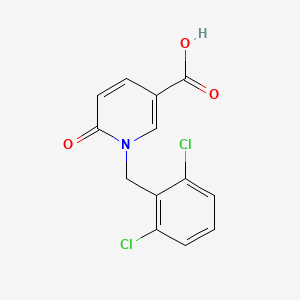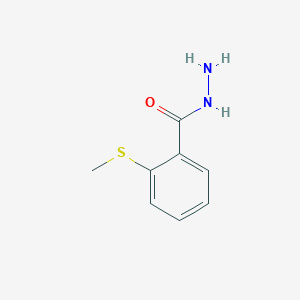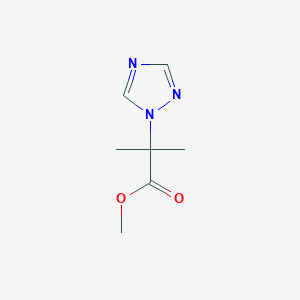![molecular formula C13H14F3NO5 B1303765 2-[(tert-ブトキシカルボニル)アミノ]-5-(トリフルオロメトキシ)安息香酸 CAS No. 220107-35-7](/img/structure/B1303765.png)
2-[(tert-ブトキシカルボニル)アミノ]-5-(トリフルオロメトキシ)安息香酸
説明
2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C13H14F3NO4. This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various chemical and pharmaceutical applications.
科学的研究の応用
2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including peptides and other bioactive compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-(trifluoromethoxy)benzoic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino group is then coupled with the 5-(trifluoromethoxy)benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy group.
Hydrolysis: The tert-butoxycarbonyl protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions due to the presence of the amino group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Coupling Reactions: DCC, DMAP, and other peptide coupling reagents.
Major Products:
Deprotected Amine: Removal of the Boc group yields the free amine derivative.
Substituted Derivatives: Various substituted derivatives can be synthesized depending on the nucleophile used in substitution reactions.
作用機序
The mechanism of action of 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid depends on its application:
Enzyme Inhibition: When used as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Protein-Ligand Interactions: It can interact with specific proteins, altering their conformation and function.
類似化合物との比較
- 2-[(tert-Butoxycarbonyl)amino]-4-(trifluoromethoxy)benzoic acid
- 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid
Comparison:
- Trifluoromethoxy vs. Trifluoromethyl: The presence of the trifluoromethoxy group in 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid provides different electronic and steric properties compared to the trifluoromethyl group, affecting its reactivity and interactions.
- Positional Isomers: The position of the substituents on the benzene ring can significantly influence the compound’s chemical behavior and biological activity.
This detailed overview covers the essential aspects of 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid, from its synthesis to its applications and comparisons with similar compounds
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO5/c1-12(2,3)22-11(20)17-9-5-4-7(21-13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTVYIKYCQGZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)






![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)
![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)


